5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multifunctional Synthon for Synthesis
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole serves as a versatile synthon in the chemical synthesis of various heterocyclic compounds. It is particularly useful for the acylation of amino groups, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. This compound also facilitates the transformation of the 1,2,4-oxadiazole ring, showcasing its pivotal role in the development of novel chemical entities with potential applications across diverse scientific fields (Stepanov, Dashko, & Stepanova, 2019).
Novel Mesogens with Photoluminescent Properties
The compound has been implicated in the synthesis of new mesogens, which are materials that exhibit mesophases between solid and liquid states, containing 1,3,4-oxadiazole derivatives. These mesogens demonstrate cholesteric or nematic/smectic A mesophases and exhibit notable photoluminescent properties, making them candidates for applications in advanced materials science, particularly in the development of optical and electronic devices (Han, Wang, Zhang, & Zhu, 2010).
Heterocyclic Scaffold in Medicinal Chemistry
In pharmaceutical chemistry, this compound and its derivatives are considered significant due to the oxadiazole scaffold, which is a heterocyclic compound comprising one oxygen and two nitrogen atoms. This scaffold is instrumental in the development of novel drugs owing to its involvement in various biological activities. The structural motif of oxadiazoles, including 1,2,4-oxadiazole, plays a crucial role in designing compounds with potential therapeutic applications (Sharma, 2015).
Antibacterial Activity
The chloromethyl group in this compound is reactive towards nucleophilic substitution, which has been utilized in synthesizing compounds with antibacterial properties. This feature underscores the compound's utility in developing antibacterial agents, contributing to the ongoing search for new and effective treatments for bacterial infections (Rai et al., 2010).
Properties
IUPAC Name |
5-(chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-8(11-13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBMEAKOOJEZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.